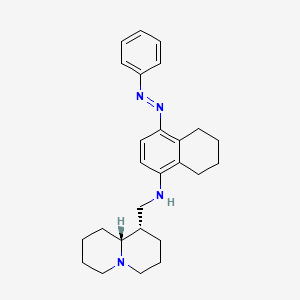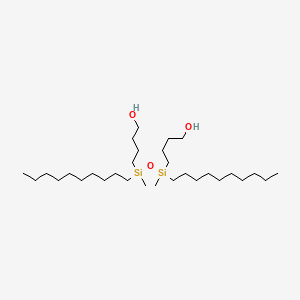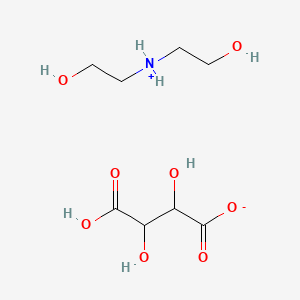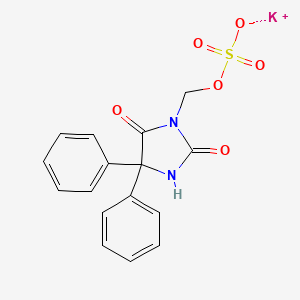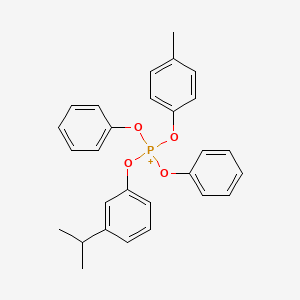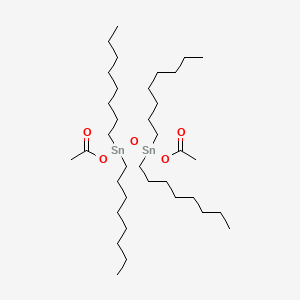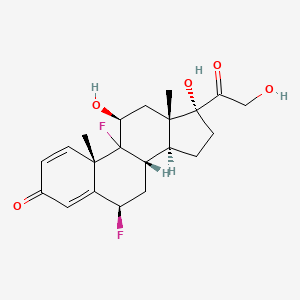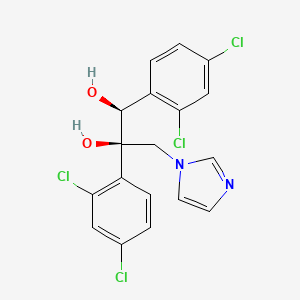![molecular formula C13H23N3O2 B12671266 1-[[2-[(2-Aminoethyl)amino]ethyl]amino]-3-phenoxypropan-2-OL CAS No. 82001-48-7](/img/structure/B12671266.png)
1-[[2-[(2-Aminoethyl)amino]ethyl]amino]-3-phenoxypropan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[[2-[(2-Aminoethyl)amino]ethyl]amino]-3-phenoxypropan-2-OL is a complex organic compound that features both amine and alcohol functional groups. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[2-[(2-Aminoethyl)amino]ethyl]amino]-3-phenoxypropan-2-OL typically involves multiple steps. One common method includes the reaction of 2-[(2-aminoethyl)amino]ethanol with phenoxypropanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1-[[2-[(2-Aminoethyl)amino]ethyl]amino]-3-phenoxypropan-2-OL undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce primary or secondary amines .
Scientific Research Applications
1-[[2-[(2-Aminoethyl)amino]ethyl]amino]-3-phenoxypropan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of surfactants and chelating agents.
Mechanism of Action
The mechanism of action of 1-[[2-[(2-Aminoethyl)amino]ethyl]amino]-3-phenoxypropan-2-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes[7][7].
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Aminoethyl)amino]ethanol
- N-(2-Hydroxyethyl)ethylenediamine
- Aminoethylethanolamine
Uniqueness
1-[[2-[(2-Aminoethyl)amino]ethyl]amino]-3-phenoxypropan-2-OL is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced reactivity and specificity in various applications .
Properties
CAS No. |
82001-48-7 |
|---|---|
Molecular Formula |
C13H23N3O2 |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
1-[2-(2-aminoethylamino)ethylamino]-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C13H23N3O2/c14-6-7-15-8-9-16-10-12(17)11-18-13-4-2-1-3-5-13/h1-5,12,15-17H,6-11,14H2 |
InChI Key |
QSBWVURHHXWCOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(CNCCNCCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


